4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline CAS number
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline CAS number
This technical guide details the physicochemical profile, synthesis, and pharmacological utility of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline , a privileged scaffold in medicinal chemistry known for its metabolic stability and conformational constraints.
Optimizing Metabolic Stability via Gem-Dimethyl Substitution
Part 1: Core Identity & Physiochemical Profile
The 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (4,4-dmTHIQ) moiety represents a structural evolution of the classical tetrahydroisoquinoline (THIQ) pharmacophore. By introducing a gem-dimethyl group at the C4 position, researchers can modulate lipophilicity and block metabolic soft spots without altering the fundamental amine basicity required for receptor binding.
Key Identifiers
| Property | Data | Note |
| CAS Number (Free Base) | 78592-91-3 | Primary identifier for the neutral molecule. |
| CAS Number (HCl Salt) | 41565-86-0 | Common commercial form for stability/solubility. |
| Molecular Formula | C₁₁H₁₅N | - |
| Molecular Weight | 161.25 g/mol | - |
| IUPAC Name | 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | - |
| LogP (Predicted) | ~2.8 | Higher lipophilicity than unsubstituted THIQ (LogP ~1.9). |
| pKa (Predicted) | ~9.5 | Typical secondary amine basicity. |
Part 2: The "Gem-Dimethyl" Effect in Medicinal Chemistry
The introduction of the dimethyl group at C4 is not merely decorative; it serves two critical mechanistic functions in drug design:
Metabolic Blocking (C4 Oxidation Resistance)
The C4 position of the THIQ ring is benzylic and susceptible to cytochrome P450-mediated benzylic oxidation. In unsubstituted THIQs, this leads to the formation of 4-hydroxy-THIQ derivatives, which can undergo further oxidation to potentially toxic isoquinolinium species (similar to the MPTP neurotoxin pathway).
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Mechanism: The 4,4-dimethyl substitution removes the benzylic hydrogens entirely, rendering the C4 position inert to oxidative dealkylation or hydroxylation. This significantly extends the in vivo half-life (t½) and reduces toxicity risks.
The Thorpe-Ingold Effect (Conformational Restriction)
The gem-dimethyl group restricts the conformational freedom of the piperidine ring fusion. This pre-organizes the molecule into a conformation that often favors binding to G-protein coupled receptors (GPCRs), particularly adrenergic and dopaminergic subtypes, by reducing the entropic penalty of binding.
Part 3: Synthetic Protocol
Warning: The synthesis of 4,4-disubstituted THIQs is sterically demanding. Standard Pictet-Spengler conditions used for unsubstituted phenethylamines often fail or result in low yields due to the steric bulk adjacent to the cyclization site.
Retrosynthetic Strategy
The most robust route utilizes a Modified Pictet-Spengler Cyclization .
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Critical Precursor: 2-methyl-2-phenylpropan-1-amine (also known as
-dimethylphenethylamine).-
Note: Do not confuse with Phentermine (
-dimethylphenethylamine), which yields the 3,3-dimethyl isomer.
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Experimental Workflow
Reagents:
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Precursor: 2-methyl-2-phenylpropan-1-amine (1.0 eq)
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Carbon Source: Paraformaldehyde (1.2 eq)
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Acid/Solvent: Trifluoroacetic acid (TFA) or Formic Acid (excess)
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Catalyst: Sulfuric acid (catalytic) or heat
Step-by-Step Methodology:
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Imine Formation (In Situ):
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Dissolve 2-methyl-2-phenylpropan-1-amine (10 mmol) in anhydrous formic acid (20 mL).
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Add paraformaldehyde (12 mmol) slowly at room temperature.
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Mechanistic Insight: The amine condenses with formaldehyde to form the reactive iminium ion. The gem-dimethyl group forces the side chain into a gauche conformation relative to the phenyl ring, actually facilitating the cyclization step (Thorpe-Ingold assistance).
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Cyclization (The Critical Step):
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Heat the reaction mixture to 80–90°C under an inert atmosphere (N₂) for 12–18 hours.
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Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The starting amine spot (ninhydrin active) should disappear.
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Note: If conversion is sluggish, add 5 mol% concentrated H₂SO₄ to increase the electrophilicity of the iminium species.
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Workup & Isolation:
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Cool the mixture to 0°C.
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Basify slowly to pH >10 using 4M NaOH (Caution: Exothermic).
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Extract with Dichloromethane (DCM) (3 x 30 mL).
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification:
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The crude oil is typically purified via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
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Yield Expectation: 65–80% (as free base).
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Salt Formation (Optional for Storage):
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Dissolve free base in diethyl ether.
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Add 2M HCl in ether dropwise.
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Filter the white precipitate (4,4-dmTHIQ·HCl) and dry under vacuum.
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Part 4: Visualization of Pathways
Diagram 1: Synthesis & Regiochemistry
This diagram illustrates the specific precursor requirement to achieve the 4,4-dimethyl substitution pattern versus the 3,3-dimethyl isomer.
Caption: Regiochemical control in Pictet-Spengler synthesis. The position of methyl groups on the ethylamine chain dictates the final THIQ substitution pattern.
Diagram 2: Metabolic Stability Logic
Visualizing why the 4,4-dimethyl analog is superior for half-life extension.
Caption: Metabolic blockade at the C4 position. Substitution prevents formation of 4-hydroxy metabolites.
Part 5: Pharmacological Applications[1][2][3][4][5]
The 4,4-dimethyl-THIQ core is not a drug in itself but a privileged scaffold used to build complex bioactive molecules.
| Therapeutic Area | Mechanism of Action | Role of 4,4-Dimethyl Core |
| Neuroprotection | NMDA Receptor Antagonism | Acts as a rigid lipophilic anchor, mimicking the pharmacophore of MK-801 (dizocilpine) but with modified binding kinetics. |
| Glaucoma | Adrenergic Modulation | Debrisoquine analogs. The 4,4-dimethyl group prevents rapid first-pass metabolism, allowing for sustained intraocular pressure reduction. |
| Opioid Signaling | Delta/Mu Receptor Ligands | Used in the synthesis of peptide mimetics (e.g., Dmt-Tic analogs) where the constrained ring forces the peptide backbone into a bioactive turn conformation. |
References
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Yokoyama, A., Ohwada, T., & Shudo, K. (1999).[1] Superacid-Catalyzed Pictet-Spengler Reaction of Less Activated Imines. Journal of Organic Chemistry. (Demonstrates acid-catalyzed cyclization mechanisms relevant to hindered amines). [Link]
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Khamidova, U., et al. (2021).[2] Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Journal of Pharmaceutical Research International. (Discusses cytotoxicity and antimicrobial profiles of THIQ derivatives). [Link]
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. (General reference for metabolic stability principles in drug design). [Link]
